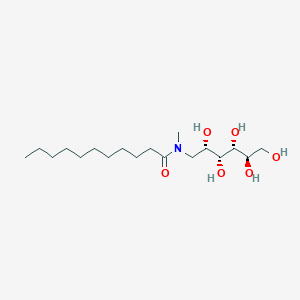

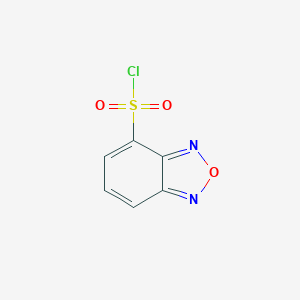

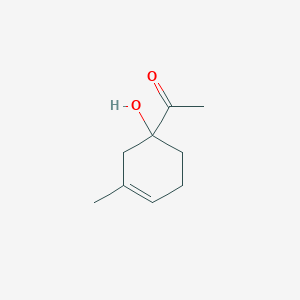

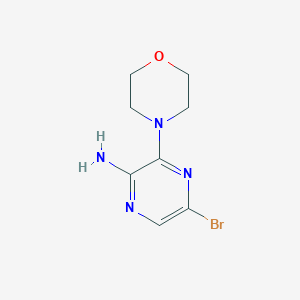

Dimethyl L-tartrate cyclic sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

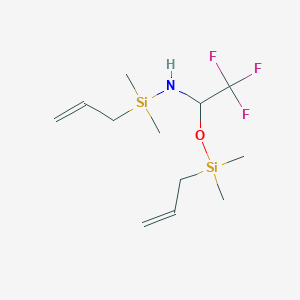

Synthesis Analysis The synthesis of dimethyl L-tartrate derivatives involves the treatment with sulfur tetrafluoride, resulting in complex chemical transformations. For instance, dimethyl (+)-L-tartrate reacts with sulfur tetrafluoride to form intermediates such as 2-fluoro-1,2-bis(methoxycarbonyl)ethyl fluorosulfite, which under specific conditions converts into various other compounds, including dimethyl meso-2,3-difluorosuccinate. This process highlights the reactivity of dimethyl L-tartrate under the influence of sulfur tetrafluoride and the potential for synthesizing a variety of chemically interesting and useful derivatives (Burmakov et al., 1981).

Molecular Structure Analysis The molecular structure of dimethyl L-tartrate and its derivatives is significantly influenced by the conditions under which they are synthesized. Spectroscopic investigations, including vibrational absorption (VA), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD), have been used to study their structures in various solvents. These studies reveal that the molecular structure of dialkyl tartrates is highly dependent on the solvent, with significant implications for their chemical reactivity and interactions (Zhang & Polavarapu, 2007).

Chemical Reactions and Properties Dimethyl L-tartrate participates in a variety of chemical reactions, leading to the formation of novel compounds with diverse properties. Its reaction with sulfur tetrafluoride, for instance, demonstrates the compound's versatility in chemical synthesis. The chemical reactions and properties of dimethyl L-tartrate and its derivatives are intricately related to their molecular structure and the synthesis conditions employed (Bell, 1980).

Physical Properties Analysis The physical properties of dimethyl L-tartrate and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various scientific and industrial processes. Studies on these compounds' physical properties are essential for understanding their behavior in different environments and for their effective utilization in synthesis and application (Abbate et al., 2008).

Chemical Properties Analysis The chemical properties of dimethyl L-tartrate, including its reactivity, stability, and interaction with other chemical species, are key to its applications in synthesis and manufacturing. Research into its chemical properties has led to a deeper understanding of its potential uses and the development of novel compounds and materials (Japu et al., 2013).

Safety and Hazards

According to the safety data sheet, Dimethyl L-tartrate is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

Eigenschaften

IUPAC Name |

dimethyl (4R,5R)-2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPCWPMIVKWDOZ-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](OS(=O)(=O)O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.